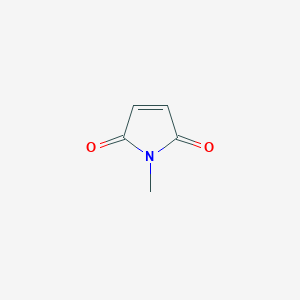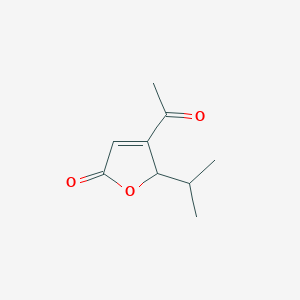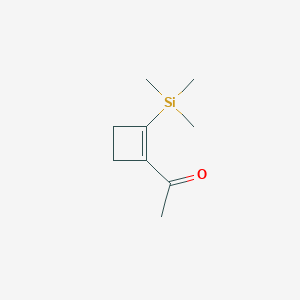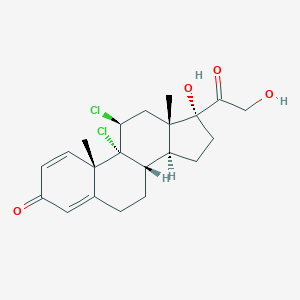
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one, also known as EFBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EFBO belongs to the class of benzoxazinones and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one is not fully understood. However, it has been proposed that 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and topoisomerase II, which is involved in DNA replication. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one inhibits the activity of COX-2 and reduces the production of pro-inflammatory cytokines. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one reduces inflammation in animal models of inflammatory diseases. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has also been found to inhibit the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has several advantages for lab experiments. It is easy to synthesize and has a relatively high yield. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one is also stable under normal laboratory conditions. However, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has some limitations for lab experiments. It is not soluble in water, which makes it difficult to administer orally. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one also has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one. One direction is to study the potential of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one as a cancer therapy. Further studies are needed to determine the efficacy of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one in animal models of cancer and to investigate its mechanism of action. Another direction is to study the potential of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one as a treatment for inflammatory diseases. Further studies are needed to determine the efficacy of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one in animal models of inflammatory diseases and to investigate its mechanism of action. Another direction is to study the potential of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one as a herbicide. Further studies are needed to determine the effectiveness of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one in controlling weeds and to investigate its mechanism of action.
Méthodes De Synthèse
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been synthesized using different methods, including the reaction of 7-fluoro-4-hydroxy-1,4-benzoxazin-3-one with ethyl iodide in the presence of a base. Another method involves the reaction of 7-fluoro-4-chloro-1,4-benzoxazin-3-one with ethyl alcohol in the presence of a base. The yield of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one using these methods has been reported to be around 50-60%.
Applications De Recherche Scientifique
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been studied for its anti-cancer properties. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In pharmacology, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been studied for its anti-inflammatory properties. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In agriculture, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been studied for its herbicidal properties. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to inhibit the growth of weeds, making it a potential candidate for weed control.
Propriétés
Numéro CAS |
141953-40-4 |
|---|---|
Nom du produit |
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one |
Formule moléculaire |
C10H10FNO3 |
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
4-ethoxy-7-fluoro-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
Clé InChI |
NTUCAXMKGHXTPE-UHFFFAOYSA-N |
SMILES |
CCON1C(=O)COC2=C1C=CC(=C2)F |
SMILES canonique |
CCON1C(=O)COC2=C1C=CC(=C2)F |
Synonymes |
2H-1,4-Benzoxazin-3(4H)-one,4-ethoxy-7-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)



